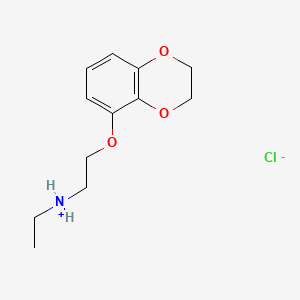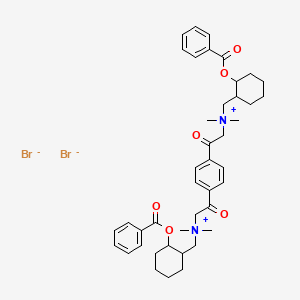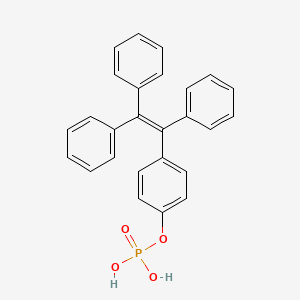
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate is a compound known for its unique properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is part of a broader class of materials that exhibit luminescence when aggregated, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate typically involves the reaction of 4-(1,2,2-Triphenylvinyl)phenol with phosphoric acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
Applications De Recherche Scientifique
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a luminescent material in the development of molecular switches and logic gates.
Biology: Employed in bio-imaging due to its fluorescence properties.
Industry: Utilized in the creation of anti-counterfeiting materials and photo-patterning technologies
Mécanisme D'action
The compound exerts its effects primarily through its aggregation-induced emission properties. This phenomenon occurs due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes. These mechanisms lead to enhanced luminescence when the molecules aggregate, making it useful in various applications .
Comparaison Avec Des Composés Similaires
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate can be compared with other similar compounds such as:
4-(1,2,2-Triphenylvinyl)phenyl boronic acid: Similar in structure but used more in organic synthesis and as a reagent in Suzuki coupling reactions.
Tetraphenylethene-based Schiff bases: These compounds also exhibit AIE properties but differ in their specific applications and fluorescence characteristics. The uniqueness of this compound lies in its specific AIE properties and its versatility in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C26H21O4P |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
[4-(1,2,2-triphenylethenyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C26H21O4P/c27-31(28,29)30-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H2,27,28,29) |
Clé InChI |
OQAFCIQZEGRXLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


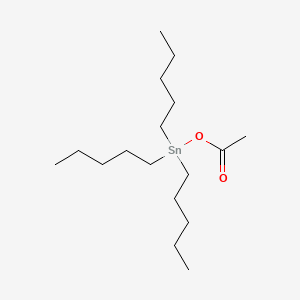

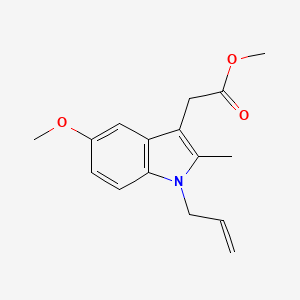
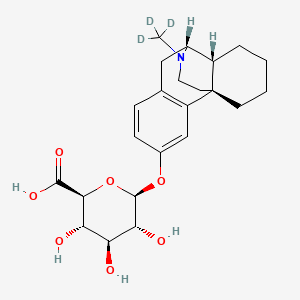
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
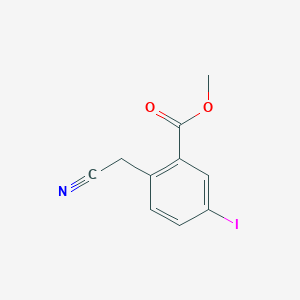
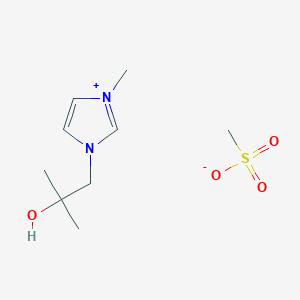

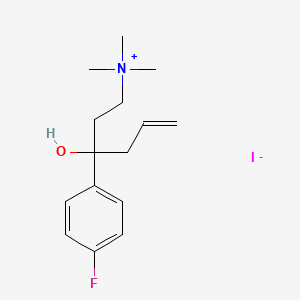

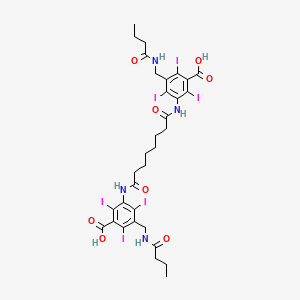
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
